molecular formula C26H22O6 B3586384 [4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] 4-methoxybenzoate

[4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] 4-methoxybenzoate

Cat. No.: B3586384
M. Wt: 430.4 g/mol
InChI Key: ICWXBJBWHZGXCW-UHFFFAOYSA-N
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Description

[4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] 4-methoxybenzoate is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by the presence of a chromen ring system substituted with a 2-propan-2-ylphenoxy group and a 4-methoxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] 4-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen Ring: The chromen ring can be synthesized through a cyclization reaction involving appropriate starting materials such as salicylaldehyde and an α,β-unsaturated carbonyl compound.

    Introduction of the 2-Propan-2-ylphenoxy Group: This step involves the nucleophilic substitution reaction where the chromen ring is reacted with 2-propan-2-ylphenol under basic conditions.

    Esterification: The final step involves the esterification of the chromen derivative with 4-methoxybenzoic acid using a suitable coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] 4-methoxybenzoate undergoes various types of chemical reactions, including:

    Oxidation: The chromen ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group in the chromen ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

[4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] 4-methoxybenzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of [4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide
  • Dichloroaniline derivatives

Uniqueness

Compared to similar compounds, [4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] 4-methoxybenzoate stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. Its combination of a chromen ring with a phenoxy and benzoate ester group makes it a versatile compound for various applications.

Properties

IUPAC Name

[4-oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O6/c1-16(2)20-6-4-5-7-22(20)32-24-15-30-23-14-19(12-13-21(23)25(24)27)31-26(28)17-8-10-18(29-3)11-9-17/h4-16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWXBJBWHZGXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] 4-methoxybenzoate
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[4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] 4-methoxybenzoate

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